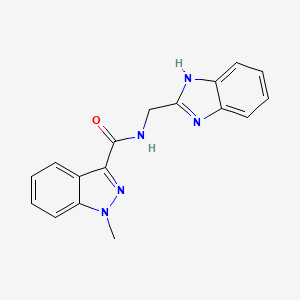
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide is a chemical compound with the following structure:
CN1C(N(C)c2ccccc12)c3ccc(cc3)N(c4ccccc4)c5ccccc5
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves the condensation of 1H-indazole-3-carboxylic acid with 1,3-dimethyl-2,3-dihydro-1H-benzimidazole. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production Methods: While there isn’t a specific industrial-scale production method documented for this compound, it can be synthesized in the laboratory using standard organic synthesis techniques.
Chemical Reactions Analysis
Reactivity: N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions at different positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield an amine derivative, while oxidation could lead to a carboxylic acid or an ester.
Scientific Research Applications
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide finds applications in:
Chemistry: As a building block for designing novel organic molecules.
Biology: It may serve as a probe in biological studies.
Industry: Its stability and reactivity make it useful in material science and catalysis.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide is unique in its structure, similar compounds include other benzimidazole derivatives and indazole-based molecules.
Properties
Molecular Formula |
C17H15N5O |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C17H15N5O/c1-22-14-9-5-2-6-11(14)16(21-22)17(23)18-10-15-19-12-7-3-4-8-13(12)20-15/h2-9H,10H2,1H3,(H,18,23)(H,19,20) |
InChI Key |
AALUIMJZRQMAQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137415.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11137422.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11137423.png)
![(5Z)-5-(2,4-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11137433.png)
![2-(5-bromo-1H-indol-1-yl)-N-[4-(furan-2-yl)butan-2-yl]acetamide](/img/structure/B11137441.png)
![N-(octahydro-2H-quinolizin-1-ylmethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B11137444.png)
![4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol](/img/structure/B11137451.png)
![1-[2-(3-methylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole](/img/structure/B11137456.png)
![diisopropyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11137461.png)
![2-(4-Methylphenyl)-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11137474.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11137488.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137509.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137515.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxy-1H-indol-1-yl)-1-propanone](/img/structure/B11137517.png)
